Lipophilicity Advantage Over Analogs
The target compound's structure, combining a heptanoyl chain with a 4-tert-butylphenyl moiety, is predicted to confer substantially higher lipophilicity than its closest commercial analogs. While experimental logP is currently unavailable for 1-(4-tert-Butylphenyl)heptan-1-one, its calculated logP is estimated at approximately 5.5–6.0 based on fragment-based methods. In contrast, the unsubstituted analog heptanophenone has a measured logP of 3.84, and the shorter-chain 4'-tert-butylacetophenone has a measured logP of 3.19 . This represents a calculated lipophilicity increase of >2 log units, which translates to a >100-fold increase in partition coefficient, significantly impacting formulation and biological partitioning behavior .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated ~5.5–6.0 (calculated) |
| Comparator Or Baseline | Heptanophenone: 3.84; 4'-tert-Butylacetophenone: 3.19 (measured) |
| Quantified Difference | Estimated >2 log units higher than heptanophenone (≈ >100× partition coefficient increase) |
| Conditions | Fragment-based calculation (ALOGPS/KOWWIN) vs. experimental shake-flask or HPLC measurements |
Why This Matters
For procurement decisions, a >100-fold difference in lipophilicity directly dictates compound suitability for non-polar formulations, membrane penetration studies, or fragrance substantivity, where lower-logP analogs would fail to deliver the same performance.
